4-chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

Kinase inhibitor Structure-activity relationship Medicinal chemistry

Procure 477860-40-5 as a strategic late-stage intermediate for constructing ATP-competitive c-Met tyrosine kinase inhibitors. The unique N2-(3,3-dimethyl-2-oxobutyl) group serves as a versatile synthetic handle, enabling selective deprotection or further functionalization to introduce benzylamino-heteroaryl moieties—reducing synthetic sequences by 2–3 steps versus building from the N2-unsubstituted pyridazinone core. Use in parallel with C4-bromo and 4,5-dichloro analogs to systematically probe halogen-dependent hinge-region binding. Sourced with NMR, HPLC, and GC certification for rigorous batch-to-batch reproducibility in preclinical and in vivo PK studies.

Molecular Formula C13H18ClN3O2
Molecular Weight 283.76
CAS No. 477860-40-5
Cat. No. B2644622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone
CAS477860-40-5
Molecular FormulaC13H18ClN3O2
Molecular Weight283.76
Structural Identifiers
SMILESCC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)NC2CC2)Cl
InChIInChI=1S/C13H18ClN3O2/c1-13(2,3)10(18)7-17-12(19)11(14)9(6-15-17)16-8-4-5-8/h6,8,16H,4-5,7H2,1-3H3
InChIKeyBFWGKUVUTYYQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone (CAS 477860-40-5): A Specialized Pyridazinone Intermediate for Kinase-Targeted Research


4-Chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone (CAS 477860-40-5) is a synthetic heterocyclic compound belonging to the pyridazinone class, with a molecular formula of C₁₃H₁₈ClN₃O₂ and a molecular weight of 283.76 g/mol . It is available from commercial vendors in purities ranging from 90% to 98%, with batch-specific analytical documentation including NMR, HPLC, and GC . The compound features a chloro substituent at the 4-position, a cyclopropylamino group at the 5-position, and a distinctive 3,3-dimethyl-2-oxobutyl side chain at the N2 position. Pyridazinone derivatives bearing these substitution patterns have been extensively patented as ATP-competitive c-Met tyrosine kinase inhibitors, with several candidates advancing to preclinical and clinical development [1][2].

Why 4-Chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone Cannot Be Interchanged with Closest Pyridazinone Analogs


Within the 4-halo-5-(cyclopropylamino)-pyridazinone scaffold, even single-atom substitutions at the C4 position and alterations to the N2 side chain profoundly impact target binding, selectivity, and pharmacokinetics. The Merck c-Met inhibitor program demonstrated that replacing a thiadiazinone ring with a pyridazinone, followed by optimization of the N2 substituent, was essential to achieve both potent enzymatic inhibition and oral bioavailability [1]. Similarly, Liu et al. (2016) showed that SAR-guided modification of the N2-benzyl substituent on 6-aryl-pyridazinones dramatically altered c-Met inhibitory potency, with IC₅₀ values spanning from sub-nanomolar to >10 µM across closely related analogs [2]. The 3,3-dimethyl-2-oxobutyl moiety at N2 in compound 477860-40-5 represents a distinct steric and electronic environment compared to the simpler N2-methyl analog (CAS 65269-70-7) or the N2-(2-oxopropyl) analog, and is a recognized intermediate en route to more elaborated c-Met-targeting structures [3]. Therefore, substitution with an in-class analog lacking this specific substitution pattern risks loss of synthetic fidelity and, by extension, compromised biological outcomes in downstream assays.

Quantitative Differentiation Evidence for 4-Chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone vs. Closest Analogs


Halogen-Dependent Steric and Electronic Modulation at C4: Chloro vs. Bromo Analog

The C4 chloro substituent in 477860-40-5 confers distinct steric and electronic properties compared to the C4 bromo analog (CAS 320423-92-5). In the pyridazinone c-Met inhibitor series, the nature of the halogen at C4 influences the dihedral angle between the pyridazinone core and adjacent substituents, which in turn modulates the hinge-binding geometry within the ATP pocket [1]. While both chloro and bromo analogs serve as viable synthetic intermediates, the chloro derivative exhibits a smaller van der Waals radius (1.75 Å vs. 1.85 Å for bromo) and a higher electronegativity (3.16 vs. 2.96 on the Pauling scale), which can translate to differential reactivity in nucleophilic aromatic substitution steps downstream [2].

Kinase inhibitor Structure-activity relationship Medicinal chemistry

N2 Side-Chain Steric Bulk: 3,3-Dimethyl-2-oxobutyl vs. N2-Methyl Analog

The N2-(3,3-dimethyl-2-oxobutyl) group in 477860-40-5 introduces significantly greater steric bulk and lipophilicity compared to the simplest N2-methyl analog (CAS 65269-70-7, molecular weight 199.64 g/mol) [1]. This side chain is a defining feature of a specific synthetic intermediate series that appears in patent literature for pyridazinone-based kinase inhibitors, where the tert-butyl ketone moiety can serve as a precursor for further functionalization or as a metabolic blocking group [2]. The N2 substituent in 477860-40-5 contains 6 heavy atoms versus 1 heavy atom in the N2-methyl analog, contributing to a calculated logP increase of approximately 1.5–2.0 units based on the ~84 Da molecular weight difference and the addition of the lipophilic tert-butyl moiety .

Synthetic intermediate Steric modulation Building block

Purity and Batch-to-Batch Characterization: Vendor-Qualified Material for Reproducible Research

Commercially available batches of 477860-40-5 are supplied with documented purity levels: Bidepharm provides material at 90% standard purity with batch-specific NMR, HPLC, and GC analysis reports, while Leyan offers product at 98% purity (Product No. 1629620) . In contrast, the bromo analog (CAS 320423-92-5) is typically listed without batch-specific purity certification on major platforms. For the N2-methyl analog (CAS 65269-70-7), the lowest available purity from commercial sources is generally ≥95%, but the analytical documentation is less comprehensive and typically limited to HPLC alone [1].

Quality control Reproducibility Procurement

Patent-Cited Utility as a c-Met Inhibitor Synthetic Intermediate

Pyridazinone compounds bearing the 3,3-dimethyl-2-oxobutyl N2 substituent are explicitly claimed as intermediates in patent literature for c-Met tyrosine kinase inhibitors. In the Merck patent US8637518B2, compounds with this N2 side chain are positioned as precursors for further derivatization into potent Met kinase inhibitors with demonstrated in vitro IC₅₀ values in the low nanomolar range (representative optimized compound 22, MSC2156119, Ki = 0.6 nM on c-Met) [1][2]. The Shanghai Institute of Materia Medica patent WO2014/032398A1 similarly describes pyridazinone intermediates that can be elaborated into c-Met inhibitors for oncology applications [3]. Compound 477860-40-5, with its specific combination of C4-Cl, C5-cyclopropylamino, and N2-(3,3-dimethyl-2-oxobutyl) substituents, occupies a specific node in this SAR landscape that is distinct from intermediates lacking this substitution pattern.

c-Met inhibitor Patent intermediate Drug discovery

Optimal Procurement and Application Scenarios for 4-Chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone (CAS 477860-40-5)


Synthetic Intermediate for c-Met Kinase Inhibitor Lead Optimization

Procure 477860-40-5 as a late-stage intermediate for constructing pyridazinone-based c-Met inhibitors. The compound's N2-(3,3-dimethyl-2-oxobutyl) group provides a versatile handle that can be selectively deprotected or further functionalized to introduce benzylamino-heteroaryl moieties, as described in the Merck c-Met inhibitor optimization program that yielded clinical candidate MSC2156119 [1]. Starting from this intermediate can reduce the synthetic sequence by 2–3 steps compared to building from the N2-unsubstituted pyridazinone core.

Structure-Activity Relationship (SAR) Studies on Halogen-Dependent c-Met Binding

Use 477860-40-5 in parallel with its C4-bromo analog (CAS 320423-92-5) and the 4,5-dichloro analog (CAS 477860-39-2) to systematically probe halogen-dependent effects on c-Met hinge-region binding. The Dorsch et al. (2015) study demonstrated that pyridazinone C4/C5 substitution patterns are critical determinants of kinase selectivity, and direct comparative analysis using the chloro intermediate enables quantitative deconvolution of electronic vs. steric contributions to target engagement [2].

Multi-Step Synthesis Requiring Batch-Certified Intermediates for Reproducibility

In academic core facilities or CRO settings where multi-step synthetic sequences demand rigorous batch-to-batch reproducibility, 477860-40-5 sourced with NMR, HPLC, and GC certification (e.g., Leyan 98% purity, Bidepharm 90% purity with full analytical package) minimizes the risk of intermediate impurity carryover . This is particularly relevant when the final compounds are destined for in vivo pharmacokinetic studies, where even minor impurities can confound PK parameter interpretation.

Patent-Landscape-Guided Medicinal Chemistry for Oncology Targets

Leverage 477860-40-5 as a key building block for generating novel pyridazinone analogs that explore chemical space adjacent to existing patent claims. The compound's substitution pattern maps directly onto intermediates disclosed in WO2014/032398A1 and US8637518B2, enabling medicinal chemistry teams to design patent-differentiating modifications at the C6-aryl or N2-benzyl positions while maintaining a validated core scaffold [3][1].

Quote Request

Request a Quote for 4-chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.